4-Amino-5-nitro-9H-fluoren-9-one 4-Amino-5-nitro-9H-fluoren-9-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16165947
InChI: InChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2
SMILES:
Molecular Formula: C13H8N2O3
Molecular Weight: 240.21 g/mol

4-Amino-5-nitro-9H-fluoren-9-one

CAS No.:

Cat. No.: VC16165947

Molecular Formula: C13H8N2O3

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5-nitro-9H-fluoren-9-one -

Specification

Molecular Formula C13H8N2O3
Molecular Weight 240.21 g/mol
IUPAC Name 4-amino-5-nitrofluoren-9-one
Standard InChI InChI=1S/C13H8N2O3/c14-9-5-1-3-7-11(9)12-8(13(7)16)4-2-6-10(12)15(17)18/h1-6H,14H2
Standard InChI Key BKGQKTNQMGETSA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)N)C3=C(C2=O)C=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The compound (CAS: 54147-67-0) has the molecular formula C₁₃H₈N₂O₃ and a molecular weight of 240.21 g/mol . Its structure consists of a fluorenone backbone (a fused bicyclic system of two benzene rings and a ketone group) with an amino (-NH₂) group at position 4 and a nitro (-NO₂) group at position 5 (Figure 1) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Density1.511 g/cm³
Boiling Point514.3°C (predicted)
Melting PointNot reported
SolubilityLow in polar solvents
pKa1.13 (predicted)
LogP (Partition Coefficient)3.49 (indicating lipophilicity)

The electron-withdrawing nitro group and electron-donating amino group create a "push-pull" electronic system, influencing its optical and redox properties .

Synthesis and Reaction Pathways

Primary Synthetic Routes

  • Nitration-Amination Sequence:

    • Fluorenone is nitrated using HNO₃/H₂SO₄ to yield 2,7-dinitrofluorenone .

    • Selective reduction of one nitro group (e.g., using Fe/HCl) produces 4-amino-5-nitro-9H-fluoren-9-one .

  • Friedel-Crafts Acylation:

    • 3-Nitrobiphenyl-2-carboxylic acid undergoes cyclization in concentrated H₂SO₄ to form the fluorenone core .

Optimization Challenges

  • Regioselectivity: Achieving precise substitution at positions 4 and 5 requires careful control of reaction conditions .

  • Purification: Column chromatography is often necessary due to byproduct formation .

CompoundActivityMechanismSource
Fluorenone Schiff basesAntimicrobial (MIC: 11.8–19.4 mm)Membrane disruption
Tilorone derivativesInterferon inductionImmune response modulation
Azobiphenyl-linked analogsPhotoelasticity in drug deliveryLight-induced conformational changes

The nitro group may confer antimicrobial properties, while the amino group enhances solubility for pharmacological applications .

Applications in Materials Science

Optical Materials

  • Nonlinear Optics (NLO): Push-pull electron effects make it a candidate for NLO materials, with potential use in photonic devices .

  • Fluorescent Probes: Derivatives serve as stains in bioimaging due to inherent fluorescence .

Polymer Chemistry

  • Photoelastic Polymers: Incorporation into polymers enables stress analysis via light-induced structural changes .

Recent Advances and Patents

  • Tilorone Synthesis:

    • 4-Amino-5-nitro-9H-fluoren-9-one is a precursor in the synthesis of tilorone dihydrochloride, an antiviral agent .

    • Patent AU2022369156A1 outlines a scalable method using fluorene oxidation and selective functionalization .

  • Bismuth-Cyclized Peptides:

    • Used in cell-penetrating peptides for enhanced drug delivery efficiency .

Future Directions

  • Drug Development: Explore antimicrobial and anticancer efficacy through in vivo studies.

  • Smart Materials: Engineer photo-responsive systems for controlled drug release .

  • Green Synthesis: Develop catalytic methods to improve yield and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator